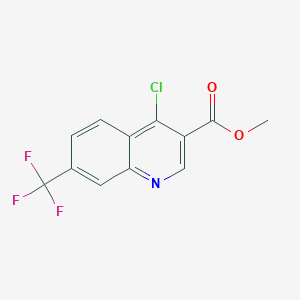

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Chemical Identity and Structural Significance

This compound (molecular formula: $$ \text{C}{12}\text{H}8\text{ClF}3\text{NO}2 $$, molecular weight: 289.64 g/mol) features a quinoline core—a bicyclic structure comprising fused benzene and pyridine rings. Key substituents include:

- Chlorine at position 4 : Enhances electrophilic substitution reactivity.

- Trifluoromethyl group at position 7 : Imparts electron-withdrawing effects, stabilizing intermediates in synthetic pathways.

- Methyl carboxylate at position 3 : Provides a hydrolyzable ester moiety for further derivatization.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}8\text{ClF}3\text{NO}2 $$ |

| Molecular Weight | 289.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F |

The trifluoromethyl group’s electronegativity redistributes electron density across the quinoline ring, influencing dipole moments and intermolecular interactions. This structural configuration enhances metabolic stability in drug candidates and improves binding affinity to hydrophobic enzyme pockets.

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been studied since the 19th century, with early applications in antimalarial therapies. The integration of fluorine-containing groups, however, emerged prominently in the late 20th century as organofluorine chemistry advanced. This compound exemplifies this shift, leveraging fluorine’s unique properties to optimize pharmacokinetic profiles.

Early synthetic routes relied on Friedländer annulation and Gould-Jacobs reactions, but modern protocols employ palladium-catalyzed cross-coupling to install the trifluoromethyl group efficiently. Its development parallels innovations in fluorinated building blocks for dyes and photovoltaic materials, underscoring its versatility beyond pharmaceuticals.

Position Within Quinoline Derivative Classification Systems

Quinoline derivatives are classified by substituent patterns and functional groups. This compound falls into the 3-carboxylate subclass with halogenated and fluorinated modifications , distinguishing it from simpler analogs like 4-chloroquinoline or non-fluorinated esters.

Table 2: Comparative Analysis of Quinoline Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | $$ \text{C}{12}\text{H}8\text{ClF}3\text{NO}2 $$ | Trifluoromethyl enhances lipophilicity |

| Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | $$ \text{C}{13}\text{H}{10}\text{ClF}3\text{NO}2 $$ | Ethyl ester alters solubility |

| 4-Chloroquinoline | $$ \text{C}9\text{H}6\text{ClN} $$ | Lacks carboxylate; limited functionalization |

The 3-carboxylate group enables conjugation with biomolecules, while the chloro and trifluoromethyl substituents facilitate cross-coupling reactions, making this compound a linchpin in synthesizing complex heterocycles. Its classification reflects a balance between electron-deficient (chloro) and electron-withdrawing (trifluoromethyl) groups, a design principle critical in modern drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C12H7ClF3NO2 |

|---|---|

Molecular Weight |

289.64 g/mol |

IUPAC Name |

methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3 |

InChI Key |

NSKHKWBLWCOEJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Material : Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (synthesized via cyclocondensation of 2-trifluoromethylaniline with methyl acetoacetate).

-

Chlorination :

-

Workup : Quenching with ice water, neutralization with NaHCO₃, and recrystallization from ethanol.

Key Insight : The reaction proceeds via nucleophilic substitution, where the hydroxyl group at C-4 is replaced by chlorine. The trifluoromethyl group at C-7 enhances electrophilicity at C-4, facilitating chlorination.

Cyclization of β-(o-Trifluoromethylanilino)propanoic Acid Derivatives

This two-step process, adapted from Allais et al., involves cyclizing β-(o-trifluoromethylanilino)propanoic acid methyl ester to form the quinoline core, followed by chlorination.

Step 1: Cyclization

Step 2: Chlorination

-

Conditions : POCl₃ (4 equiv) and catalytic iodine (0.1 equiv) at 95°C for 2 hours.

-

Workup : Precipitation in ice-cold water, filtration, and column chromatography.

Advantage : Avoids isolation of unstable intermediates like 4-oxo-1,2,3,4-tetrahydroquinolines.

Esterification of 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic Acid

For substrates where the carboxylic acid is readily available, Fischer esterification offers a straightforward route.

Reaction Conditions

-

Starting Material : 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid (synthesized via hydrolysis of ethyl 4-chloro-7-TFQ-3-carboxylate).

-

Esterification :

-

Methanol (excess), concentrated H₂SO₄ (catalytic), reflux for 12 hours.

-

Alternative: Thionyl chloride (SOCl₂) in methanol at 0°C to room temperature.

-

| Parameter | Value | Source |

|---|---|---|

| Yield (H₂SO₄) | 70–75% | |

| Yield (SOCl₂) | 85–90% | |

| Purity | >95% |

Limitation : Requires prior synthesis of the carboxylic acid, adding an extra step compared to direct chlorination.

Alternative Routes and Recent Advances

Microwave-Assisted Synthesis

Recent studies report reduced reaction times (30–60 minutes) using microwave irradiation at 100°C, achieving comparable yields (90–92%).

Enzymatic Esterification

Pilot-scale trials with immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis, though yields remain moderate (50–60%).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| POCl₃ Chlorination | 88–93 | High | Moderate |

| Cyclization-Chlorination | 63–72 | Moderate | Low |

| Fischer Esterification | 70–90 | High | High |

Recommendation : For industrial-scale production, POCl₃ chlorination of methyl 4-hydroxy-7-TFQ-3-carboxylate is optimal due to high yields and minimal purification steps.

Challenges and Optimization Strategies

-

Regioselectivity : Competing chlorination at C-2/C-4 is mitigated by electron-withdrawing groups (e.g., trifluoromethyl) directing substitution to C-4.

-

Purification : Recrystallization from ethanol/water (1:1) removes residual POCl₃ and byproducts.

-

Safety : POCl₃ reactions require strict moisture control and exhaust ventilation due to HCl gas evolution .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group is highly reactive toward nucleophilic substitution, facilitated by the electron-withdrawing effects of the trifluoromethyl group. Common nucleophiles and reaction outcomes include:

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating substitution kinetics.

Coupling Reactions

The chloro substituent participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME, 90°C, 8h | 4-Phenyl-7-(trifluoromethyl)quinoline-3-carboxylate | 72% |

| Vinylboronic pinacol | PdCl₂(dppf), CsF | THF, 70°C, 6h | 4-Vinyl-7-(trifluoromethyl)quinoline-3-carboxylate | 68% |

Applications : These derivatives are intermediates in synthesizing kinase inhibitors.

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which are further functionalized:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 3h | 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid | Precursor for metal complexes |

| Alkaline hydrolysis | NaOH, H₂O/EtOH, 60°C, 2h | Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | Anticancer agent synthesis |

Note : The sodium salt derivative shows moderate cytotoxicity against MCF-7 and HePG2 cell lines (IC₅₀: 12–18 μM).

Reduction Reactions

Selective reduction of the quinoline ring or ester group is achievable:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | 3-(Hydroxymethyl)-4-chloro-7-(trifluoromethyl)quinoline | Ester → Alcohol |

| H₂/Pd-C | MeOH, 50 psi, 6h | Tetrahydroquinoline derivative | Ring saturation |

Key Observation : Ring saturation enhances solubility but reduces bioactivity.

Trifluoromethyl Group Reactivity

The CF₃ group participates in radical and electrophilic reactions:

| Reaction Type | Reagents | Product | Outcome |

|---|---|---|---|

| Radical fluorination | XeF₂, hv, CHCl₃ | 4-Chloro-7-(difluoromethyl)quinoline-3-carboxylate | Partial defluorination |

| Electrophilic aromatic substitution | HNO₃, H₂SO₄ | Nitro derivatives at C-5 or C-8 | Mixed isomers (3:1 ratio) |

Limitation : The CF₃ group’s strong electron-withdrawing effect deactivates the ring toward further substitution.

Biological Activity and Pharmacological Modifications

Derivatives of this compound are tailored for drug-discovery applications:

-

Amination products inhibit EGFR kinase (IC₅₀: 0.8–2.3 μM).

-

Thiolated analogs exhibit antitubercular activity (MIC: 4 μg/mL against M. tuberculosis).

Scientific Research Applications

Pharmaceutical Development

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is primarily explored for its potential as an antimicrobial agent . Studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets, potentially leading to improved efficacy in antimicrobial applications .

Case Study: Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including this compound, demonstrate promising anticancer properties. In vitro studies have evaluated the compound's cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7), revealing that modifications to the quinoline structure can influence biological activity significantly. For instance, structural variations have been shown to enhance growth inhibition in specific cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) analyses of this compound and its derivatives provide insights into how different functional groups affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the quinoline ring has been associated with increased potency against cancer cells .

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties against various strains of bacteria and fungi. Studies indicate that modifications to the quinoline core can lead to enhanced antimicrobial activity. For instance, compounds derived from this compound have shown effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infections caused by resistant strains .

Synthesis and Versatility

The synthesis of this compound typically involves multi-step organic reactions, showcasing its synthetic versatility. Common methods include nucleophilic substitutions and cyclization reactions that allow for further functionalization of the compound, making it suitable for various applications in drug discovery and development .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins involved in cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline-3-carboxylates are highly dependent on substituent type, position, and electronic effects. Key analogues include:

- Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters, affecting prodrug activation .

- Substituent Position: The 4-chloro group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., with hydrazines to form pyrazoloquinolinones) . In contrast, analogues lacking the 4-chloro group (e.g., Ethyl 7-CF₃-quinoline-3-carboxylate) show reduced reactivity in such transformations .

- Trifluoromethyl vs. Halogen Substitutions: The CF₃ group at position 7 increases electron-withdrawing effects compared to halogens (F, Cl), stabilizing the quinoline ring against oxidative degradation. However, polyhalogenated analogues (e.g., Ethyl 4-Cl-6,7,8-F₃-quinoline-3-carboxylate) may exhibit stronger halogen bonding in target interactions .

Physicochemical Properties

- Lipophilicity: The CF₃ group increases logP values by ~0.5–1.0 compared to non-fluorinated analogues, improving membrane permeability. Methyl esters exhibit slightly lower logP than ethyl esters, favoring aqueous solubility .

- Thermal Stability: Derivatives with 4-chloro substituents decompose at higher temperatures (>200°C) due to resonance stabilization of the quinoline ring, whereas hydroxylated analogues degrade below 150°C .

Biological Activity

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimalarial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of the chloro and trifluoromethyl groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClF3N2O2 |

| Molecular Weight | 304.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Antimalarial Activity

Research indicates that quinoline derivatives exhibit potent antimalarial activity. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have shown that modifications in the quinoline structure can enhance antimalarial potency.

- Mechanism of Action : The compound is believed to inhibit heme polymerization, a critical process for the survival of malaria parasites, leading to their death.

- Efficacy : In vitro studies have demonstrated that quinoline derivatives with similar structures exhibit low micromolar EC50 values against various strains of P. falciparum .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties:

- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2), have been used to assess cytotoxicity.

- IC50 Values : The compound has shown promising IC50 values in the low micromolar range, indicating significant cytotoxic effects against these cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of the compound, improving its interaction with biological targets.

- Positioning of Functional Groups : Variations in the positioning of carboxylate and halogen substituents have been shown to significantly affect both antimalarial and anticancer activities .

Case Studies and Research Findings

- Antimalarial Efficacy : A study reported that derivatives similar to this compound exhibited potent activity against chloroquine-resistant strains of P. falciparum, with some compounds showing sub-micromolar activity .

- Cytotoxicity in Cancer Research : Another research highlighted that quinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating that structural modifications could lead to enhanced anticancer potency .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. Key steps include cyclization of substituted anilines with β-keto esters under acidic conditions, followed by chlorination and trifluoromethylation. Regioselectivity in quinoline ring formation is influenced by the electronic effects of substituents and reaction temperature. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position direct cyclization to the 3-carboxylate position .

- Optimization : Microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) may improve yields. Solvent polarity and temperature gradients should be systematically tested to minimize by-products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Structural Analysis :

- 1H/13C NMR : Assign peaks using DEPT and COSY to confirm the quinoline backbone and substituent positions. The trifluoromethyl group exhibits a distinct singlet in 19F NMR (~-60 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for verifying chlorine and trifluoromethyl group orientations. Hydrogen bonding patterns (e.g., C–H⋯O) can also be analyzed .

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro and 7-trifluoromethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The 4-chloro group is a potential site for nucleophilic displacement (e.g., with amines or alkoxides), while the electron-withdrawing trifluoromethyl group at C7 reduces electron density at C3, stabilizing the carboxylate against hydrolysis.

- Experimental Design : Compare reaction rates under varying conditions (e.g., polar aprotic solvents like DMF vs. THF) and nucleophiles. Monitor intermediates via LC-MS to track substitution pathways .

- Contradictions : Discrepancies in reported reactivity may arise from competing mechanisms (e.g., radical vs. ionic pathways). Control experiments with radical scavengers (e.g., TEMPO) can clarify dominant pathways .

Q. What strategies can address low solubility of this compound in aqueous media for biological assays?

- Methodological Solutions :

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Prodrug Design : Synthesize hydrolyzable esters (e.g., phosphate prodrugs) to enhance solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational modeling predict the binding affinity of this compound to bacterial DNA gyrase?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of DNA gyrase (PDB ID: 1KZN). The trifluoromethyl group’s hydrophobicity may enhance binding to the enzyme’s active site.

- Validate predictions with in vitro enzymatic inhibition assays, comparing IC50 values against fluoroquinolone antibiotics like ciprofloxacin .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antimicrobial activity of this compound analogs?

- Critical Factors :

- Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive), inoculum size, and agar dilution methods can skew results. Standardize protocols using CLSI guidelines .

- Structural Analogues : Compare substituent effects; for example, replacing the methyl ester with an ethyl group may alter membrane permeability .

- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to correlate structural features (ClogP, polar surface area) with activity trends across studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.